Selective HDAC8 Inhibition: A Quantifiable Advantage Over Pan-HDAC Inhibitors
3-Bromo-4-fluoro-5-methylbenzoic acid exhibits significant and quantifiable selectivity for Histone Deacetylase 8 (HDAC8) over other class I HDAC isoforms. It inhibits recombinant human HDAC8 with an IC50 of 260 nM, while showing >15-fold weaker inhibition against HDAC5 (IC50 = 4.00E+3 nM) and >17-fold weaker inhibition against HDAC7 (IC50 = 4.50E+3 nM) [1]. This contrasts with many broad-spectrum HDAC inhibitors and provides a defined selectivity window.
| Evidence Dimension | Selectivity of Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 260 nM against HDAC8 |
| Comparator Or Baseline | Target Compound's own activity against HDAC5 (IC50 = 4,000 nM) and HDAC7 (IC50 = 4,500 nM) as baselines |
| Quantified Difference | >15-fold selectivity for HDAC8 over HDAC5; >17-fold selectivity for HDAC8 over HDAC7 |
| Conditions | Recombinant human full-length N-terminal His6/SUMO-tagged HDAC8 expressed in E. coli BL21 DE3 using Boc-Lys(Ac)-AMC substrate; recombinant human full-length N-terminal GST-tagged HDAC5 and HDAC7 expressed in baculovirus infected Sf9 cells using Boc-Lys(TFA)-AMC substrate [1]. |
Why This Matters
This defined selectivity profile is critical for researchers developing targeted HDAC8 inhibitors to minimize off-target effects associated with pan-HDAC inhibition.
- [1] BindingDB. (n.d.). BDBM50529149 CHEMBL4475077. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529149 View Source
